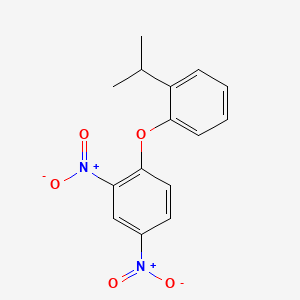

o-Cumenyl 2,4-dinitrophenyl ether

Description

o-Cumenyl 2,4-dinitrophenyl ether is a nitroaromatic compound featuring a 2,4-dinitrophenyl group linked via an ether bond to an o-cumenyl (ortho-isopropylphenyl) moiety.

Properties

CAS No. |

32101-55-6 |

|---|---|

Molecular Formula |

C15H14N2O5 |

Molecular Weight |

302.28 g/mol |

IUPAC Name |

2,4-dinitro-1-(2-propan-2-ylphenoxy)benzene |

InChI |

InChI=1S/C15H14N2O5/c1-10(2)12-5-3-4-6-14(12)22-15-8-7-11(16(18)19)9-13(15)17(20)21/h3-10H,1-2H3 |

InChI Key |

XCVJISMMMSMKJM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Fundamental Chemistry of Dinitrophenyl Ether Formation

The synthesis of o-Cumenyl 2,4-dinitrophenyl ether typically follows nucleophilic aromatic substitution (SNAr) reaction pathways. This mechanism is facilitated by the presence of electron-withdrawing nitro groups at the 2 and 4 positions of the aromatic ring, which enhance the electrophilicity of the carbon bearing the leaving group. The general reaction involves the displacement of a halogen (usually chlorine) by the phenoxide anion derived from o-cumenol (o-isopropylphenol).

Reaction Mechanism

The nucleophilic aromatic substitution proceeds through a two-step mechanism:

- Attack of the nucleophile (o-cumenolate anion) on the electron-deficient carbon bearing the halogen, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex

- Elimination of the halide leaving group, restoring the aromatic character

The strongly electron-withdrawing nitro groups stabilize the negative charge in the intermediate, facilitating the reaction. This is represented by the following reaction scheme:

o-isopropylphenol + base → o-isopropylphenolate anion

o-isopropylphenolate anion + 2,4-dinitrochlorobenzene → this compound + Cl⁻

Preparation Methods

Method 1: Alkali Metal Hydroxide-Mediated Synthesis

Reaction Conditions and Protocol

This method involves the reaction of 2,4-dinitrochlorobenzene with o-cumenol in the presence of an alkali metal hydroxide. The general procedure involves:

- Dissolution of o-cumenol in an appropriate solvent

- Addition of sodium or potassium hydroxide to generate the phenoxide

- Addition of 2,4-dinitrochlorobenzene

- Heating the reaction mixture under controlled conditions

- Isolation and purification of the product

Experimental Parameters

| Parameter | Condition | Notes |

|---|---|---|

| Temperature | -25°C to +50°C | Higher temperatures may lead to side reactions |

| Solvent | Methanol, ethanol, or DMF | Polar solvents facilitate the reaction |

| Base | NaOH or KOH (1.1-1.5 eq) | Excess base compensates for side reactions |

| Reaction Time | 2-6 hours | Depends on temperature and concentrations |

| Molar Ratio (o-cumenol:DNCB) | 1:1 to 1.2:1 | Slight excess of phenol improves yields |

Limitations

A significant drawback of this method is the potential formation of 2,4-dinitrophenol as a byproduct. This occurs due to the presence of water in the reaction mixture, which can lead to hydroxide ions replacing the chlorine instead of the desired phenoxide. Additionally, alkaline conditions at elevated temperatures can lead to the formation of various isomeric products, requiring extensive purification.

Method 2: Anhydrous Alkali Metal Carbonate-Mediated Synthesis

Reaction Conditions and Protocol

This improved method utilizes anhydrous potassium carbonate in place of hydroxides to minimize the formation of unwanted 2,4-dinitrophenol. The procedure entails:

- Combining o-cumenol and 2,4-dinitrochlorobenzene in an anhydrous solvent

- Adding anhydrous potassium carbonate (1.05-1.8 mole per mole of 2,4-dinitrochlorobenzene)

- Heating the reaction mixture at 40-120°C

- Maintaining anhydrous conditions throughout the reaction

- Cooling, filtering, and purifying the product

Experimental Parameters

| Parameter | Condition | Notes |

|---|---|---|

| Temperature | 40-120°C | Optimally 80-90°C for o-cumenyl derivative |

| Solvent | Anhydrous DMF, DMAc, or NMP | Must be strictly anhydrous |

| Base | K₂CO₃ (1.05-1.8 eq) | Anhydrous quality is critical |

| Reaction Time | 4-10 hours | Longer time at lower temperatures |

| Atmosphere | Nitrogen or argon | Prevents moisture introduction |

Advantages

This method significantly reduces the formation of 2,4-dinitrophenol, leading to higher yields of the desired product. The anhydrous conditions prevent the unwanted hydroxylation of 2,4-dinitrochlorobenzene. The elevated reaction temperatures also promote complete conversion of starting materials.

Method 3: Copper-Catalyzed Coupling Method

Reaction Conditions and Protocol

This approach employs copper(I) iodide as a catalyst to facilitate the coupling reaction:

- Preparation of o-cumenolate by treating o-cumenol with sodium hydroxide

- Addition of catalytic amounts of copper(I) iodide

- Addition of 2,4-dinitrochlorobenzene

- Heating the reaction mixture at 75-85°C for 4-8 hours

- Cooling, filtering, and purification steps

Experimental Parameters

| Parameter | Condition | Notes |

|---|---|---|

| Temperature | 75-85°C | Critical for optimal catalyst activity |

| Solvent | DMF or DMSO | Polar aprotic solvents preferred |

| Catalyst | CuI (5-10 mol%) | Crucial for reaction efficiency |

| Base | NaOH (1.2-1.5 eq) | Forms the reactive phenoxide |

| Reaction Time | 4-8 hours | Catalyst concentration dependent |

Mechanistic Considerations

The copper catalyst is believed to coordinate with the phenoxide oxygen, enhancing its nucleophilicity and facilitating the attack on the aromatic ring. This method is particularly effective for sterically hindered phenols like o-cumenol.

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts the reaction outcome. A comprehensive study of solvent effects reveals:

| Solvent | Yield (%) | Reaction Time (h) | Temperature (°C) | Comments |

|---|---|---|---|---|

| DMF | 85-92 | 6-8 | 80-90 | Excellent solvent, high yields |

| DMAc | 82-90 | 6-8 | 80-90 | Good alternative to DMF |

| DMSO | 78-85 | 7-9 | 80-90 | Higher boiling point, harder to remove |

| NMP | 80-88 | 6-8 | 90-100 | Effective for larger scale synthesis |

| Dioxane | 70-75 | 8-10 | 75-85 | Lower yields but easier workup |

| Acetone | 45-55 | 10-12 | 55-60 | Limited by boiling point |

Polar aprotic solvents generally provide the best results due to their ability to stabilize the charged intermediates and maintain the reactivity of the phenoxide anion.

Temperature and Reaction Time Optimization

Temperature plays a crucial role in balancing reaction rate and selectivity:

| Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) | Side Products |

|---|---|---|---|---|

| 20-40 | 16-24 | 60-70 | >95 | Minimal |

| 40-60 | 10-16 | 70-80 | 90-95 | Minor phenol formation |

| 60-80 | 6-10 | 80-90 | 85-90 | Some isomeric products |

| 80-100 | 4-8 | 85-95 | 80-85 | Increased isomeric products |

| 100-120 | 3-6 | 80-90 | 75-80 | Notable side reactions |

For this compound, the optimal temperature range typically falls between 80-90°C, providing a good balance between reaction rate and product quality.

Base Selection and Stoichiometry

The choice and amount of base significantly affect the reaction outcome:

| Base | Equivalents | Yield (%) | Comments |

|---|---|---|---|

| NaOH | 1.1-1.3 | 75-85 | Generates water, promotes side reactions |

| KOH | 1.1-1.3 | 78-87 | Slightly more effective than NaOH |

| K₂CO₃ | 1.05-1.2 | 85-92 | Excellent when anhydrous conditions maintained |

| K₂CO₃ | 1.3-1.8 | 88-95 | Higher amounts improve yields but excess is wasteful |

| Cs₂CO₃ | 1.05-1.2 | 90-95 | Superior but expensive |

| TEA | 2.0-3.0 | 80-90 | Effective catalyst and base in one |

Anhydrous potassium carbonate in 1.3-1.5 equivalents generally provides the optimal balance between yield, cost, and handling.

Scalable Synthesis Procedures

Laboratory-Scale Synthesis (100g Scale)

A validated procedure for laboratory-scale synthesis involves:

- Charging a 1L reactor with 500mL anhydrous DMF

- Adding 110g (0.8 mol) anhydrous potassium carbonate

- Adding 122g (0.9 mol) o-cumenol and stirring for 30 minutes at room temperature

- Adding 182g (0.9 mol) 2,4-dinitrochlorobenzene portionwise while maintaining temperature below 30°C

- Heating the mixture to 85-90°C and maintaining for 8 hours under nitrogen

- Cooling to room temperature and pouring into 2L cold water

- Filtering the precipitate and washing with water

- Recrystallizing from ethyl acetate to yield 250-260g of product (85-88% yield)

Industrial-Scale Production Considerations

For industrial production, the following modifications are recommended:

- Use of continuous flow reactors to improve heat transfer and mixing

- Employment of solvent recovery systems to recycle DMF or other solvents

- Implementation of in-line monitoring for reaction progress

- Selection of appropriate equipment materials resistant to nitro compounds

- Enhanced safety measures due to the potentially exothermic nature of the reaction

Purification and Characterization

Purification Methods

Several purification methods have been successfully employed:

| Method | Advantages | Disadvantages | Purity Achieved |

|---|---|---|---|

| Recrystallization from ethyl acetate | Simple, scalable | Solvent consumption | 98-99% |

| Column chromatography | High purity | Not scalable, expensive | >99% |

| Liquid-liquid extraction | Scalable, economical | Moderate purity | 95-97% |

| Hot filtration with activated charcoal | Removes colored impurities | Limited effectiveness | Variable |

Recrystallization from ethyl acetate represents the most practical method for both laboratory and industrial scales.

Analytical Characterization

The purified this compound typically exhibits the following physical and spectroscopic properties:

- Appearance: Yellow crystalline solid

- Melting point: 118-120°C

- IR: Characteristic bands at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 1345 cm⁻¹ (NO₂ symmetric stretch)

- ¹H NMR: Complex pattern in the aromatic region (7.0-8.9 ppm), isopropyl signals at 1.2-1.3 ppm (doublet) and 2.8-3.0 ppm (septet)

- Mass spectrometry: Molecular ion peak at m/z 302

Comparative Analysis of Preparation Methods

Yield and Purity Comparison

| Method | Average Yield (%) | Typical Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Alkali hydroxide | 70-80 | 94-96 | Moderate | Good |

| Anhydrous K₂CO₃ | 85-95 | 97-99 | Excellent | Very good |

| Copper-catalyzed | 80-90 | 96-98 | Good | Moderate |

Reaction Mechanism and Structural Verification

Detailed Reaction Mechanism

The formation of this compound proceeds through the formation of a Meisenheimer complex intermediate:

- Deprotonation of o-cumenol by the base to form the phenoxide anion

- Nucleophilic attack of the phenoxide anion on the carbon bearing the chlorine in 2,4-dinitrochlorobenzene

- Formation of a resonance-stabilized anionic intermediate (Meisenheimer complex)

- Elimination of chloride ion to restore aromaticity

- Protonation of any residual phenoxide during workup

The nitro groups at positions 2 and 4 stabilize the negative charge through resonance and inductive effects, facilitating the reaction.

Structure Verification

Structural verification of the synthesized compound can be accomplished through various analytical techniques:

- X-ray crystallography confirms the precise spatial arrangement of atoms

- 2D NMR techniques (COSY, HSQC, HMBC) establish connectivity between atoms

- High-resolution mass spectrometry confirms the molecular formula

- Elemental analysis verifies the percentage composition of C, H, N, and O

Applications in Organic Synthesis

This compound serves as a valuable intermediate in several synthetic routes:

- Precursor for amino derivatives via reduction of nitro groups

- Building block for more complex molecules via further functionalization

- Intermediate in the synthesis of pharmaceutical compounds

- Component in the preparation of specialized polymers

- Model compound for studying nucleophilic aromatic substitution mechanisms

Chemical Reactions Analysis

Types of Reactions: o-Cumenyl 2,4-dinitrophenyl ether can undergo various chemical reactions, including:

Nucleophilic Substitution: The nitro groups on the phenyl ring make it susceptible to nucleophilic attack, leading to substitution reactions.

Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the cumenyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as potassium phenoxide in dimethylformamide (DMF) are commonly used.

Reduction: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) can be employed.

Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the cumenyl group.

Major Products:

Nucleophilic Substitution: Substituted phenols or ethers.

Reduction: Amino derivatives of the original compound.

Oxidation: Oxidized derivatives of the cumenyl group.

Scientific Research Applications

o-Cumenyl 2,4-dinitrophenyl ether has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in drug development and as a biochemical probe.

Mechanism of Action

The mechanism of action of o-Cumenyl 2,4-dinitrophenyl ether involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This is particularly relevant in studies of oxidative phosphorylation and electron transport chains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following derivatives of 2,4-dinitrophenyl compounds are analyzed for comparative purposes:

2,4-Dinitrophenyl Phenyl Ether (Compound 4)

- Synthesis: Prepared by reacting phenol with 1-chloro-2,4-dinitrobenzene in ether, yielding 78% pale yellow needles with a melting point of 144–145°C .

- Reactivity : Undergoes nucleophilic aromatic substitution (NAS) with hydrazine in dimethyl sulfoxide (DMSO), following pseudo-first-order kinetics. The second-order rate constant ($k_A$) and thermodynamic parameters ($\Delta H^\circ$, $\Delta S^\circ$) are summarized in Table 1 .

- Applications : Used as a reference standard and intermediate in fine chemical synthesis.

2,4-Dinitrophenyl Aryl Sulfide (Compound 5a)

- Synthesis: Likely synthesized via analogous NAS, substituting the oxygen in the ether with sulfur.

2,4-Dinitrophenyl Aryl Sulfone (Compound 6)

- Synthesis : Sulfones are typically synthesized by oxidizing sulfides. The sulfone group (–SO$_2$Ph) is strongly electron-withdrawing, which may enhance NAS reactivity.

- Reactivity : The sulfone’s electron-deficient aromatic ring likely accelerates hydrazine attack compared to ethers or sulfides. Thermodynamic parameters (e.g., lower $\Delta H^\circ$) may reflect faster reaction rates .

Comparative Data Table

Sulfides and sulfones are discussed in kinetic studies but lack synthesis details .

Key Research Findings

Synthetic Accessibility : Ether derivatives like Compound 4 are synthesized efficiently (78% yield) via NAS, whereas sulfides and sulfones may require additional steps (e.g., oxidation for sulfones) .

Reactivity Trends: Electronic Effects: Electron-withdrawing groups (e.g., –SO$_2$Ph in sulfones) enhance NAS reactivity by polarizing the aromatic ring, facilitating nucleophilic attack.

Thermodynamic Parameters : Lower $\Delta H^\circ$ and $\Delta S^\circ$ values for sulfones (if observed) would indicate more favorable reaction kinetics with hydrazine .

Q & A

Q. What are the established synthetic routes for preparing o-Cumenyl 2,4-dinitrophenyl ether, and how can reaction conditions be optimized for higher yields?

The compound can be synthesized via nucleophilic aromatic substitution. A typical protocol involves reacting sodium o-cumenolate (generated by stirring sodium metal in ether with o-cumenol) with 1-chloro-2,4-dinitrobenzene in anhydrous ether at room temperature. Workup with dilute NaOH (30%) followed by crystallization from methanol yields pale yellow crystals. Optimizing molar ratios (e.g., 4:4:1 for sodium, phenol, and chloro-dinitrobenzene) and solvent purity can improve yields up to 78% . For ether derivatives, reaction temperature and base strength significantly influence substitution efficiency .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

- Melting point analysis to confirm purity (e.g., 144–145°C for phenyl analogs) .

- IR spectroscopy to identify nitro (1520–1350 cm⁻¹) and ether (1250–1050 cm⁻¹) functional groups.

- ¹H/¹³C NMR to resolve aromatic protons and substituent effects (e.g., o-cumenyl’s isopropyl group).

- UV-Vis spectroscopy to study electronic transitions influenced by the nitro groups .

- Elemental analysis (CHN) to validate stoichiometry .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in nucleophilic aromatic substitution reactions?

The electron-withdrawing nitro groups activate the aromatic ring for nucleophilic attack but steric hindrance from the o-cumenyl group may slow kinetics. Comparative kinetic studies with phenyl analogs (kobs = 0.012 s⁻¹ for hydrazine reactions) reveal that bulky substituents reduce reaction rates due to restricted access to the ipso-carbon . Electronic effects dominate in polar aprotic solvents like DMSO, where pseudo-first-order kinetics are observed .

Q. What methodological considerations are essential when investigating the reaction kinetics of this compound with nucleophiles like hydrazine?

- Use pseudo-first-order conditions with excess nucleophile (≥10× substrate concentration).

- Monitor progress via UV-Vis spectroscopy by tracking absorbance changes (e.g., λ = 400 nm for nitro group depletion).

- Calculate kobs from linear plots of ln(A∞ – At) vs. time. Validate second-order rate constants (kA) by plotting kobs vs. [hydrazine], ensuring linearity through the origin .

- Determine thermodynamic parameters (ΔH‡, ΔS‡) via Eyring analysis using rate constants at multiple temperatures .

Q. How can this compound be utilized in designing fluorescent probes for biological thiols like H₂S?

The nitro group’s electron-withdrawing nature enables thiol-specific cleavage. For example:

- Probe design : Couple the ether to a fluorophore (e.g., dicyanoisophorone). H₂S-induced thiolysis releases a hydroxyl group, restoring fluorescence via suppressed photoinduced electron transfer (PET) .

- Validation : Confirm selectivity using competing thiols (e.g., glutathione) and validate in vitro/in vivo via fluorescence microscopy or multispectral optoacoustic tomography (MSOT) .

Q. What computational approaches validate the electronic interactions in this compound-based sensing systems?

- Perform DFT calculations (e.g., B3LYP/TZVP) to model frontier molecular orbitals (HOMO, LUMO). Charge transfer from the ether group to fluorophores (oscillator strength = 1.2562) confirms PET quenching .

- Simulate reaction pathways for nucleophilic substitution to predict activation energies and regioselectivity .

Q. How does the coordination chemistry of derivatives like hydrazone complexes inform the development of metal-based sensors?

- Synthesize Fe(II) complexes with Schiff base ligands derived from 2,4-dinitrophenylhydrazine.

- Use molar conductivity to assess electrolytic behavior (non-electrolytic complexes show Λm < 20 S cm² mol⁻¹).

- Determine geometry (e.g., octahedral) via magnetic moment measurements (μeff ≈ 1.73 BM for one unpaired electron) and IR spectroscopy (νC=N ~1600 cm⁻¹ for coordination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.